Cas no 213744-81-1 (4-chloro-5-iodo-7-isopropyl-pyrrolo[2,3-d]pyrimidine)

4-Chloro-5-iodo-7-isopropyl-pyrrolo[2,3-d]pyrimidine is a halogenated heterocyclic compound featuring a fused pyrrolopyrimidine core. Its structure incorporates chloro and iodo substituents at the 4- and 5-positions, respectively, along with an isopropyl group at the 7-position, enhancing its reactivity and versatility in synthetic applications. This compound serves as a valuable intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and other biologically active molecules. The presence of multiple halogen atoms allows for selective functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings, facilitating the construction of complex pharmacophores. Its rigid polycyclic framework and electron-deficient nature make it suitable for targeting specific enzymatic sites, contributing to its utility in drug discovery and molecular design.
4-chloro-5-iodo-7-isopropyl-pyrrolo[2,3-d]pyrimidine structure
213744-81-1 structure
Product Name:4-chloro-5-iodo-7-isopropyl-pyrrolo[2,3-d]pyrimidine
CAS No:213744-81-1
MF:C9H9ClIN3
MW:321.545332670212
MDL:MFCD12405995
CID:1400995
PubChem ID:19597426
Update Time:2025-07-02

4-chloro-5-iodo-7-isopropyl-pyrrolo[2,3-d]pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-5-iodo-7-(1-methylethyl)-
    • 4-chloro-5-iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine
    • 4-chloro-5-iodo-7-propan-2-ylpyrrolo[2,3-d]pyrimidine
    • 4-chloro-5-iodo-7-isopropyl-pyrrolo[2,3-d]pyrimidine
    • DTXSID80598930
    • CS-0037539
    • SCHEMBL407871
    • BS-41869
    • KJHYDYATVCGFKG-UHFFFAOYSA-N
    • 4-Chloro-5-iodo-7-isopropyl-pyrrolo[2,3-d]-pyrimidine
    • 4-chloro-5-iodo-7-isopropylpyrrolo-[2,3-d]pyrimidine
    • 4-Chloro-5-iodo-7-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine
    • MFCD12405995
    • 4-chloro-5-iodo-7-isopropylpyrrolo[2,3-d]pyrimidine
    • 213744-81-1
    • SY125546
    • AMY7023
    • W10451
    • DA-39608
    • AKOS015918656
    • MDL: MFCD12405995
    • Inchi: 1S/C9H9ClIN3/c1-5(2)14-3-6(11)7-8(10)12-4-13-9(7)14/h3-5H,1-2H3
    • InChI Key: KJHYDYATVCGFKG-UHFFFAOYSA-N
    • SMILES: IC1=CN(C2C1=C(N=CN=2)Cl)C(C)C

Computed Properties

  • Exact Mass: 320.95267
  • Monoisotopic Mass: 320.95297g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 30.7Ų

Experimental Properties

  • PSA: 30.71

4-chloro-5-iodo-7-isopropyl-pyrrolo[2,3-d]pyrimidine Pricemore >>

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4-chloro-5-iodo-7-isopropyl-pyrrolo[2,3-d]pyrimidine Suppliers

Amadis Chemical Company Limited
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(CAS:213744-81-1)4-chloro-5-iodo-7-isopropyl-pyrrolo[2,3-d]pyrimidine
Order Number:A1078764
Stock Status:in Stock
Quantity:50g/250g/100g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:05
Price ($):715.0/2324.0/609.0
Email:sales@amadischem.com

Additional information on 4-chloro-5-iodo-7-isopropyl-pyrrolo[2,3-d]pyrimidine

Introduction to 4-chloro-5-iodo-7-isopropyl-pyrrolo[2,3-d]pyrimidine (CAS No. 213744-81-1)

4-chloro-5-iodo-7-isopropyl-pyrrolo[2,3-d]pyrimidine (CAS No. 213744-81-1) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry due to its versatile structural framework and potential biological activities. This compound belongs to the pyrrolo[2,3-d]pyrimidine class, which is a well-known scaffold in drug discovery, particularly for its role in developing kinase inhibitors and other therapeutic agents.

The structural features of 4-chloro-5-iodo-7-isopropyl-pyrrolo[2,3-d]pyrimidine make it a valuable intermediate in the synthesis of more complex molecules. The presence of both chloro and iodo substituents on the pyrrolopyrimidine ring provides multiple sites for further functionalization, enabling chemists to explore a wide range of derivatives with tailored biological properties. This flexibility has made it a popular choice for medicinal chemists seeking to develop novel small-molecule drugs.

In recent years, there has been a surge in research focused on developing inhibitors targeting various kinases, which are enzymes involved in numerous cellular processes, including cell growth, division, and signal transduction. 4-chloro-5-iodo-7-isopropyl-pyrrolo[2,3-d]pyrimidine has been identified as a promising lead compound in this context due to its ability to modulate kinase activity. Several studies have demonstrated its potential in inhibiting tyrosine kinases, which are implicated in diseases such as cancer and inflammatory disorders.

One of the most compelling aspects of 4-chloro-5-iodo-7-isopropyl-pyrrolo[2,3-d]pyrimidine is its role in the development of next-generation kinase inhibitors. Researchers have leveraged its structural motifs to design molecules that exhibit high selectivity and potency against specific kinases. For instance, derivatives of this compound have shown promising results in preclinical studies as inhibitors of Janus kinases (JAKs), which are involved in immune responses and have been implicated in autoimmune diseases.

The synthesis of 4-chloro-5-iodo-7-isopropyl-pyrrolo[2,3-d]pyrimidine involves multi-step organic transformations that highlight the ingenuity of synthetic chemists. The process typically begins with the construction of the pyrrolopyrimidine core through cyclization reactions, followed by selective halogenation at the 4-, 5-, and 7-position. The introduction of the isopropyl group further enhances the complexity and functionality of the molecule. These synthetic strategies not only showcase the versatility of modern organic chemistry but also provide insights into optimizing reaction conditions for higher yields and purity.

From a pharmacological perspective, 4-chloro-5-iodo-7-isopropyl-pyrrolo[2,3-d]pyrimidine has been investigated for its potential therapeutic applications beyond kinase inhibition. Preliminary studies suggest that it may also interact with other targets such as transcription factors and DNA repair enzymes. This broadens its scope as a lead compound for drug development, offering opportunities to explore new therapeutic avenues.

The growing interest in 4-chloro-5-iodo-7-isopropyl-pyrrolo[2,3-d]pyrimidine is reflected in the increasing number of patents and scientific publications dedicated to its synthesis and applications. Researchers are continuously refining synthetic methodologies to improve accessibility and scalability, ensuring that this compound remains a viable candidate for drug discovery programs worldwide.

In conclusion,4-chloro-5-iodo-7-isopropyl-pyrrolo[2,3-d]pyrimidine (CAS No. 213744-81-1) represents a significant advancement in medicinal chemistry due to its structural complexity and potential biological activities. Its role as a key intermediate in synthesizing kinase inhibitors and other therapeutic agents underscores its importance in ongoing research efforts aimed at developing novel treatments for various diseases.

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Amadis Chemical Company Limited
(CAS:213744-81-1)4-chloro-5-iodo-7-isopropyl-pyrrolo[2,3-d]pyrimidine
A1078764
Purity:99%/99%/99%
Quantity:50g/250g/100g
Price ($):715.0/2324.0/609.0
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